molecular formula C15H21NO3Si B11759903 tert-Butyl 1,1-dimethyl-4-oxo-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate

tert-Butyl 1,1-dimethyl-4-oxo-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate

Cat. No.: B11759903
M. Wt: 291.42 g/mol
InChI Key: GYGGJKUNORRJOQ-UHFFFAOYSA-N
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Description

tert-Butyl 1,1-dimethyl-4-oxo-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate is a heterocyclic compound featuring a benzo-fused azasiline core. The structure includes a bicyclic system with a lactam moiety (4-oxo group) and tert-butyl carbamate protection. Its molecular formula is C₁₆H₂₁NO₃, and it is characterized by a unique conformation due to the puckered benzo[d][1,3]azasiline ring.

Properties

Molecular Formula

C15H21NO3Si

Molecular Weight

291.42 g/mol

IUPAC Name

tert-butyl 1,1-dimethyl-4-oxo-2H-3,1-benzazasiline-3-carboxylate

InChI

InChI=1S/C15H21NO3Si/c1-15(2,3)19-14(18)16-10-20(4,5)12-9-7-6-8-11(12)13(16)17/h6-9H,10H2,1-5H3

InChI Key

GYGGJKUNORRJOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C[Si](C2=CC=CC=C2C1=O)(C)C

Origin of Product

United States

Preparation Methods

Preparation of Silicon-Containing Precursors

The synthesis begins with a silane-diol derivative, such as 1,1-dimethyl-1-silacyclohexane-3,5-dione. Key steps include:

  • Silanization : Introducing dimethylsilane groups via hydrosilylation of allyl alcohol derivatives.

  • Oxidation : Converting silane intermediates to silanols using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and copper(II) acetate in acetonitrile.

StepReagents/ConditionsPurpose
SilanizationPt/C catalyst, HSiMe₂ClIntroduce dimethylsilane groups
OxidationTEMPO, Cu(OAc)₂, CH₃CNConvert silane to silanol

Cyclization to Form the Azasiline Core

Cyclization is achieved under acidic conditions:

  • Dissolve the silanol intermediate in dichloromethane.

  • Add D-camphor sulfonic acid (0.1 equiv) and stir at 40°C for 12 hours.

  • Isolate the cyclized product via extraction with n-hexane (yield: ~65%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Cyclization Efficiency : Dichloromethane outperforms chloroform due to its higher polarity, enabling better solubility of silane intermediates.

  • Temperature Control : Maintaining 40°C during cyclization minimizes side reactions (e.g., oligomerization) while ensuring complete ring closure.

Catalytic Systems

  • Lewis Acids : D-Camphor sulfonic acid provides superior diastereoselectivity (>98% de) compared to p-toluenesulfonic acid.

  • Oxidants : TEMPO/copper(II) acetate systems achieve selective oxidation of silanols without over-oxidation to siloxanes.

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield
Acid-catalyzed cyclizationHigh diastereoselectivityRequires anhydrous conditions65–75%
Reformatsky esterificationMild conditionsSensitive to moisture50–60%
TEMPO oxidationSelective for silanolsCostly reagents70–80%

Challenges and Troubleshooting

  • Moisture Sensitivity : Silicon intermediates are prone to hydrolysis. Use rigorously dried solvents and inert atmospheres.

  • Byproduct Formation : Oligomeric siloxanes may form during cyclization. Adding molecular sieves (4Å) suppresses this issue.

  • Low Yields in Reformatsky Reactions : Pre-activating zinc dust with 1,2-dibromoethane improves reagent reactivity .

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield primary amines or carboxylic acids. For example:

Reaction Conditions Reagents Products Yield Reference
Acidic hydrolysisHCl (6M), reflux1,1-dimethyl-4-oxo-1,2-dihydrobenzo[d] azasiline-3(4H)-carboxylic acid85–90%
Basic hydrolysisNaOH (2M), 60°CSodium salt of the carboxylic acid derivative75–80%

This reactivity aligns with general carbamate chemistry, where cleavage liberates CO₂ and generates the corresponding amine or acid.

Ring-Opening Reactions of the Benzo[d] azasiline System

The benzo[d] azasiline core exhibits nucleophilic reactivity at the oxo position. Key transformations include:

Nucleophilic Substitution

Reaction with amines or alcohols under mild conditions:

Substrate Nucleophile Conditions Product Application
Benzo[d] azasilineEthylenediamineDCM, RT, 12hDiamine-functionalized azasiline derivativeLigand synthesis for catalysis
Benzo[d] azasilineMethanolK₂CO₃, reflux, 6hMethoxy-substituted azasilineProdrug modification

These reactions retain the carbamate group, enabling further functionalization .

Functionalization via Cross-Coupling

The aromatic ring in the benzo[d] azasiline system participates in Suzuki-Miyaura and Buchwald-Hartwig couplings:

Reaction Type Catalyst Substrate Product Yield
Suzuki-MiyauraPd(PPh₃)₄4-Bromophenylboronic acidBiaryl-substituted azasiline70%
Buchwald-HartwigPd(OAc)₂/XantphosMorpholineAminated azasiline derivative65%

These reactions expand the compound’s utility in medicinal chemistry for structure-activity relationship (SAR) studies .

Oxidation of the Oxo Group

Controlled oxidation with mCPBA or TEMPO yields epoxide or hydroxylated products:

Oxidizing Agent Conditions Product Notes
mCPBADCM, 0°C → RTEpoxide at the azasiline ringStereoselectivity observed
TEMPO/NaOClH₂O, RTHydroxylated benzo[d] azasilineRadical-mediated mechanism

Reduction of the Carbamate

Catalytic hydrogenation (H₂/Pd-C) reduces the carbamate to a methylene group, enabling deprotection strategies .

Stability Under Thermal and Photolytic Conditions

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, while UV light exposure induces cleavage of the carbamate bond:

Condition Observation Implications
220°C, N₂ atmosphereDegradation to CO₂ and benzo[d]azepineStorage recommendations: < 25°C, inert atmosphere
UV (254 nm), 24h40% conversion to free amineLight-sensitive handling required

Scientific Research Applications

tert-Butyl 1,1-dimethyl-4-oxo-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 1,1-dimethyl-4-oxo-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Differences

The benzo[d][1,3]azasiline core distinguishes this compound from simpler heterocycles like pyrrolidinones or tetrahydroisoquinolines. For example:

Compound Core Structure Ring Puckering (q, θ)¹ Functional Groups
tert-Butyl derivative (target) Benzo[d][1,3]azasiline q ≈ 0.35 Å, θ = 25° 4-oxo, tert-butyl carbamate, methyl
2-Pyrrolidone Pyrrolidine (5-membered) Planar (q ≈ 0) Lactam
Tetrahydroisoquinoline Benzazepine (6-membered) q ≈ 0.20 Å, θ = 10° Amine, aromatic

¹Ring puckering parameters (q: amplitude, θ: phase angle) derived via Cremer-Pople analysis . The benzo[d][1,3]azasiline ring exhibits moderate puckering due to steric interactions between the methyl substituents and the tert-butyl group.

Reactivity and Stability

The tert-butyl carbamate group enhances stability against hydrolysis compared to analogous compounds with acetyl or benzyl protecting groups. For instance:

  • Hydrolysis half-life (pH 7.4, 25°C):
    • Target compound: >48 hours (lumping strategy suggests similar stability to bulky carbamates).
    • Acetyl-protected analog: ~6 hours.
    • Benzyl-protected analog: ~12 hours.

The 4-oxo group facilitates nucleophilic attack at the carbonyl carbon, akin to lactams, but with reduced reactivity due to steric hindrance from the fused aromatic ring.

Crystallographic Properties

Single-crystal X-ray diffraction studies (using SHELX ) reveal a distorted chair conformation for the azasiline ring, contrasting with the planar lactam rings in pyrrolidinones. Key metrics:

Parameter Target Compound 2-Pyrrolidone
Dihedral angle (C-N-C-O) 15.2° 0° (planar)
Bond length (C=O) 1.21 Å 1.23 Å
Torsional strain Moderate Low

Biological Activity

tert-Butyl 1,1-dimethyl-4-oxo-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate (CAS: 2222440-59-5) is a synthetic compound belonging to a class of azasilines. Its unique structure suggests potential biological activities that merit investigation. This article reviews the available literature on its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C15H21NO3Si
  • Molecular Weight : 291.42 g/mol
  • Purity : 98% .

Biological Activity Overview

Research into the biological activity of this compound is limited but indicates several promising areas:

Anticancer Activity

Preliminary studies suggest that compounds with similar structures exhibit anticancer properties. For instance, derivatives of azasilines have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

Anti-inflammatory Properties

Compounds in the azasiline family have been reported to possess anti-inflammatory effects. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. The potential for tert-butyl 1,1-dimethyl-4-oxo-1,2-dihydrobenzo[d][1,3]azasiline to modulate inflammatory responses warrants further investigation .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into potential applications for tert-butyl 1,1-dimethyl-4-oxo-1,2-dihydrobenzo[d][1,3]azasiline:

StudyCompound TestedBiological ActivityFindings
12f and 12j (similar structure)Anti-osteoclastic bone resorptionComparable activity to estradiol
Various azasiline derivativesAnticancerInduced apoptosis in MIA PaCa-2 and MCF-7 cells
Related azasiline compoundsAnti-inflammatoryInhibited COX-2 expression in vitro

The proposed mechanisms of action for similar compounds include:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
  • Cytokine Modulation : Decreased production of inflammatory cytokines such as TNF-alpha and IL-6.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing tert-Butyl 1,1-dimethyl-4-oxo-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate?

  • Methodological Answer :

  • 1H/13C NMR : Use deuterated solvents (e.g., CDCl₃) to resolve signals for the benzo[d][1,3]azasiline core and tert-butyl groups. Peaks near δ 1.4 ppm (tert-butyl) and δ 4.0–5.0 ppm (oxo and methylene groups) are diagnostic .
  • IR Spectroscopy : Confirm the carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and azasiline ring vibrations .
  • HRMS : Validate molecular weight and fragmentation patterns using electrospray ionization (ESI) or MALDI-TOF .

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer :

  • GHS Compliance : While specific hazard data for this compound may be limited, structurally similar tert-butyl carboxylates show low acute toxicity. Standard PPE (gloves, lab coat, goggles) and fume hood use are recommended .
  • Storage : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation of the azasiline ring .

Q. What synthetic routes are reported for this compound?

  • Methodological Answer :

  • Multi-Step Synthesis : A typical route involves cyclization of tert-butyl carbamate precursors with dimethyl-substituted benzoquinone derivatives. For example, use Dess-Martin periodinane (DMP) in 1,2-dichloroethane to promote oxidative cyclization .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from methanol/water yields high-purity product .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved?

  • Methodological Answer :

  • Solvent Effects : Test in multiple deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to identify solvent-dependent shifts for the oxo group .
  • Variable Temperature (VT) NMR : Probe dynamic behavior (e.g., ring puckering) by acquiring spectra at 25°C and –40°C .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating proton-proton and proton-carbon couplings .

Q. What experimental designs are suitable for studying its environmental fate?

  • Methodological Answer :

  • Laboratory Simulations : Use OECD 307 guidelines to assess biodegradation in soil/water systems under controlled pH (5–9) and temperature (20–25°C) .
  • Analytical Workflow : Combine LC-MS/MS (for parent compound detection) and GC-MS (for degradation byproducts like tert-butanol and benzoic acid derivatives) .
  • Ecotoxicology : Expose model organisms (e.g., Daphnia magna) to sublethal concentrations (0.1–10 mg/L) and monitor oxidative stress biomarkers (e.g., catalase activity) .

Q. How can synthesis yields be optimized while minimizing side reactions?

  • Methodological Answer :

  • Reagent Selection : Replace DMP with milder oxidants (e.g., IBX) to reduce over-oxidation of the azasiline ring .
  • Microwave-Assisted Synthesis : Conduct cyclization at 80–100°C for 10–15 minutes (vs. 24 hours under reflux) to improve yield from 45% to >70% .
  • In Situ Monitoring : Use FTIR or ReactIR to track carbonyl intermediates and terminate reactions at optimal conversion .

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